10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one
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Overview
Description
10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one is a complex organic compound with a unique structure that includes a fused benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydroxy-7,8,9,10-tetrahydro-5,12-tetracenedione: Another compound with a similar fused ring structure but different functional groups.
7,9,10,11-tetrahydro-8H-chromeno[3,2-h]quinolin-8-one: Shares a similar core structure but with additional nitrogen atoms in the ring system.
Uniqueness
What sets 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
10,11-didehydro-6,7,8,9-tetrahydrocycloocta[g]chromen-2-one |
InChI |
InChI=1S/C15H12O2/c16-15-8-7-13-9-11-5-3-1-2-4-6-12(11)10-14(13)17-15/h7-10H,1-3,5H2 |
InChI Key |
HKLLVHYRBAYNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=C3C(=C2)C=CC(=O)O3)C#CC1 |
Origin of Product |
United States |
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